4-methyl-3-oxopiperazine-1-carbonitrile
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Overview
Description
4-Methyl-3-oxopiperazine-1-carbonitrile is an organic compound with the molecular formula C6H9N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-oxopiperazine-1-carbonitrile typically involves the reaction of piperazine derivatives with appropriate nitrile and methylating agents. One common method includes the reaction of 4-methylpiperazine with cyanogen bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-oxopiperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-methyl-3-oxo-2-piperazinecarboxylic acid.
Reduction: 4-methyl-3-aminopiperazine.
Substitution: 4-methyl-3-(substituted)piperazine-1-carbonitrile.
Scientific Research Applications
4-Methyl-3-oxopiperazine-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxopiperazine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
4-Methyl-3-oxopiperazine-1-carbonitrile can be compared with other similar compounds such as:
4-methylpiperazine: Lacks the carbonitrile group, leading to different chemical reactivity and biological activity.
3-oxopiperazine-1-carbonitrile: Lacks the methyl group, resulting in variations in its chemical properties and applications.
4-methyl-3-oxopiperidine-1-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1566723-86-1 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-methyl-3-oxopiperazine-1-carbonitrile |
InChI |
InChI=1S/C6H9N3O/c1-8-2-3-9(5-7)4-6(8)10/h2-4H2,1H3 |
InChI Key |
CCJTVMMVCCNBJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C#N |
Purity |
95 |
Origin of Product |
United States |
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